molecular formula C17H14F3N3O3 B3982487 (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B3982487
M. Wt: 365.31 g/mol
InChI Key: JXJMLAOEXSRGPD-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to form the final product. Common reagents used in these reactions include fluorinating agents, coupling catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms can be replaced with other functional groups to create derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Difluorophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone
  • (2,3-Difluorophenyl)-[4-(4-bromo-2-nitrophenyl)piperazin-1-yl]methanone
  • (2,3-Difluorophenyl)-[4-(4-methyl-2-nitrophenyl)piperazin-1-yl]methanone

Uniqueness

What sets (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone apart from similar compounds is the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

(2,3-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c18-11-4-5-14(15(10-11)23(25)26)21-6-8-22(9-7-21)17(24)12-2-1-3-13(19)16(12)20/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJMLAOEXSRGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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